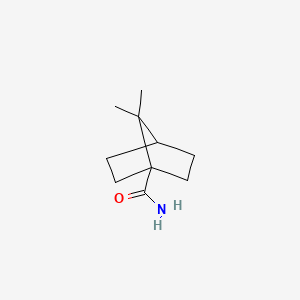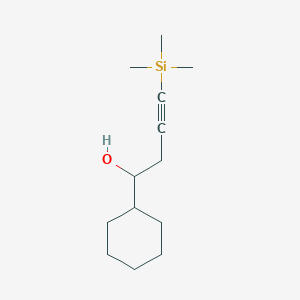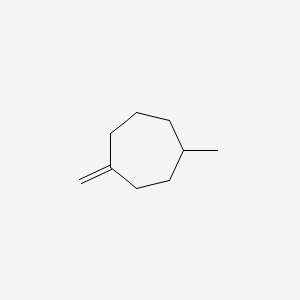
1-Methyl-4-methylenecycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-methylenecycloheptane is an organic compound with the molecular formula C9H16. It is a cycloheptane derivative characterized by a methyl group and a methylene group attached to the cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenecycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a Wittig reaction to introduce the methylene group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-methylenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-methylenecycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-methylenecycloheptane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Cycloheptane: Lacks the methyl and methylene groups, resulting in different reactivity.
1-Methylcycloheptane: Contains a methyl group but lacks the methylene group.
4-Methylenecycloheptane: Contains a methylene group but lacks the methyl group.
Uniqueness: 1-Methyl-4-methylenecycloheptane is unique due to the presence of both a methyl and a methylene group on the cycloheptane ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23799-25-9 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1-methyl-4-methylidenecycloheptane |
InChI |
InChI=1S/C9H16/c1-8-4-3-5-9(2)7-6-8/h9H,1,3-7H2,2H3 |
InChI-Schlüssel |
VZERBYREQOJKQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



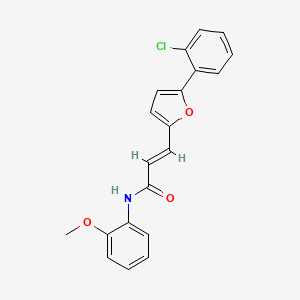
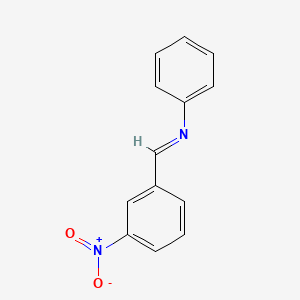



![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)


